Bilobetin

Catalog No.
S521251
CAS No.
521-32-4
M.F
C31H20O10
M. Wt
552.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilobetin

CAS Number

521-32-4

Product Name

Bilobetin

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C31H20O10

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3

InChI Key

IWEIJEPIYMAGTH-UHFFFAOYSA-N

SMILES

OC1=CC(O)=C2C(OC(C3=CC=C(O)C=C3)=CC2=O)=C1C4=CC(C(OC5=C6C(O)=CC(O)=C5)=CC6=O)=CC=C4OC

Solubility

Soluble in DMSO

Synonyms

Bilobetin

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O

Description

The exact mass of the compound Bilobetin is 552.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Activity

Anticancer Activity

Therapeutic Agent for HCC Treatment

Antiviral Activity

Antibacterial Activity

Anti-Inflammatory Activity

Antifungal Activity

Cardiovascular Disease Treatment

Metabolic Disease Treatment

Neurodegenerative Disease Treatment

Bilobetin, scientifically known as 4'-O-methylamentoflavone, is a biflavonoid compound primarily found in the leaves of Ginkgo biloba and other gymnosperms. Its chemical formula is C₃₁H₂₀O₁₀, and it is recognized for its unique structure, which consists of two flavonoid units linked by a carbon-carbon bond. Bilobetin exhibits a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research .

Research suggests Bilobetin may exert its effects through various mechanisms, including [, , ]:

  • Antioxidant activity: Bilobetin may help scavenge free radicals in cells [, ].
  • PPAR activation: Bilobetin may activate Peroxisome proliferator-activated receptors (PPARs), which play a role in regulating metabolism [].
  • Enzyme modulation: Bilobetin may interact with enzymes involved in various biological processes [, ].

Insufficient data is available to determine the specific safety profile of Bilobetin in isolation. Ginkgo biloba leaf extracts, which contain Bilobetin along with other components, may cause mild side effects in some individuals [].

Typical of flavonoids. These include:

  • Hydroxylation: Bilobetin can be hydroxylated at various positions on the flavonoid backbone, which can enhance its biological activity.
  • Glycosylation: The addition of sugar moieties can alter its solubility and bioavailability.
  • Oxidation and Reduction: Bilobetin can participate in redox reactions, contributing to its antioxidant properties .

Bilobetin exhibits a wide range of biological activities:

  • Antioxidant Activity: It enhances the antioxidant status in cells by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which reduces oxidative stress .
  • Anticancer Properties: Bilobetin has demonstrated cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma and cervical cancer cells. It induces apoptosis through the elevation of reactive oxygen species (ROS) and inhibition of specific cytochrome P450 enzymes .
  • Anti-inflammatory Effects: It mitigates inflammation by modulating signaling pathways involved in inflammatory responses .

Bilobetin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Bilobetin from Ginkgo biloba leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the condensation of flavonoid precursors under acidic conditions. This method allows for the production of pure Bilobetin in controlled environments.
  • Biotechnological Approaches: Recent studies have explored the use of plant cell cultures to produce Bilobetin through biotransformation processes .

Bilobetin has numerous applications in various fields:

  • Pharmaceuticals: Due to its diverse pharmacological effects, it is being investigated as a potential therapeutic agent for conditions like cancer, inflammation, and oxidative stress-related diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at promoting health and preventing chronic diseases.
  • Cosmetics: Bilobetin's skin-protective effects are being explored for use in cosmetic formulations aimed at reducing oxidative damage to skin cells .

Studies have shown that Bilobetin interacts with various biological pathways:

  • Nrf2/Keap1 Pathway: Bilobetin activates the Nrf2 pathway, leading to increased expression of antioxidant genes and reduced apoptosis markers in testicular tissues exposed to cisplatin .
  • CYP Enzymes: It inhibits cytochrome P450 enzymes such as CYP2J2, which is implicated in drug metabolism and cancer progression .
  • Aquaporins: Research indicates that Bilobetin affects aquaporin-2 trafficking in kidney cells, suggesting potential implications for renal function .

Bilobetin shares structural and functional similarities with other biflavonoids and flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
AmentoflavoneHighAntioxidant, anticancerFound in various plants
GinkgetinModerateAntioxidantDerived from Ginkgo biloba
IsoginkgetinModerateAnticancerStructural isomer of ginkgetin
ScutellareinHighAnti-inflammatoryFound in Scutellaria species

Bilobetin stands out due to its specific mechanisms of action against cancer cells and its potent antioxidant properties compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

552.10564683 g/mol

Monoisotopic Mass

552.10564683 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

320 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AJ4UE8X6JZ

Other CAS

521-32-4

Wikipedia

Bilobetin

Dates

Modify: 2023-08-15
1. Li, M., Li, B., Xia, Z.-M., et al. Anticancer effects of five biflavonoids from Ginkgo Biloba L. male flowers in vitro. Molecules 24(8), E1496 (2019).
2. Wang, C.G., Yao, W.N., Ahang, B., et al. Lung cancer and matrix metalloproteinases inhibitors of polyphenols from Selaginella tamariscina with suppression activity of migration. Bioorg. Med. Chem. Lett. 28(14), 2413-2417 (2018).
3. Sirimangkalakitti, N., Juliawaty, L.D., Hakim, E.H., et al. Naturally occurring biflavonoids with amyloid β aggregation inhibitory activity for development of anti-Alzheimer agent. Bioorg. Med. Chem. Lett. 29(15), 1994-1997 (2019).

Explore Compound Types